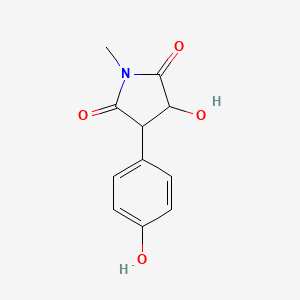
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a complex organic compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. The hydroxy and hydroxyphenyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activities and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share a similar hydroxy group arrangement and exhibit comparable biological activities.
Kojic Acid: A natural product with a 3-hydroxy-4-pyranone scaffold, known for its skin-whitening and antioxidant properties.
Maltol: Another 3-hydroxy-4-pyranone derivative with applications in food and pharmaceuticals.
Uniqueness
3-Hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione stands out due to its unique pyrrolidine ring structure, which imparts distinct chemical and biological properties. This structural difference allows for specific interactions and applications not observed in similar compounds.
Propiedades
Número CAS |
61837-69-2 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
3-hydroxy-4-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c1-12-10(15)8(9(14)11(12)16)6-2-4-7(13)5-3-6/h2-5,8-9,13-14H,1H3 |
Clave InChI |
URRGUVWIMIPKPY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(C(C1=O)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


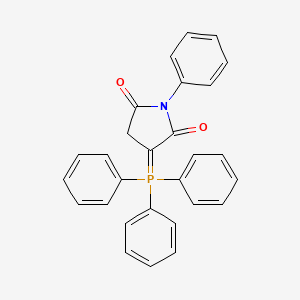

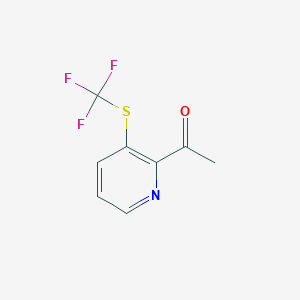
![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
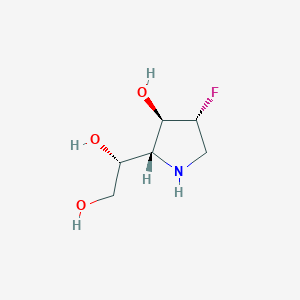
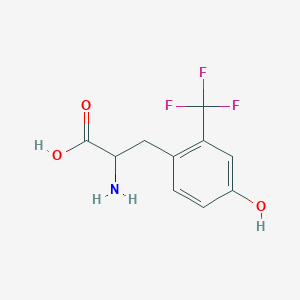
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)

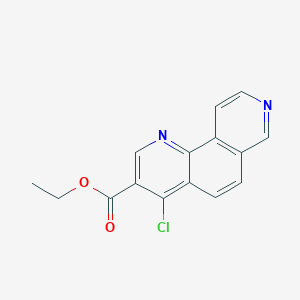
![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)
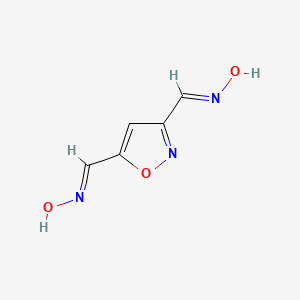
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)
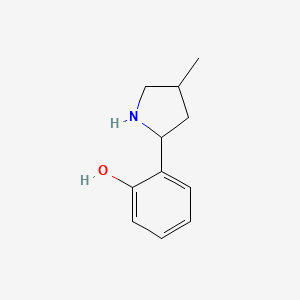
![1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871246.png)
